molecular formula C7H6IN3 B11926223 6-Iodoimidazo[1,2-a]pyridin-3-amine

6-Iodoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11926223
M. Wt: 259.05 g/mol
InChI Key: BGWAUROVCUOSKS-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 6-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core, followed by iodination at the 6-position using iodine or other iodinating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.

    6-Chloroimidazo[1,2-a]pyridin-3-amine: Contains a chlorine atom at the 6-position.

    6-Fluoroimidazo[1,2-a]pyridin-3-amine: Features a fluorine atom at the 6-position.

Uniqueness

6-Iodoimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not achievable with other halogenated analogs. The iodine atom also enhances the compound’s potential as a radiolabel for imaging studies .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

6-iodoimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C7H6IN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2

InChI Key

BGWAUROVCUOSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)N

Origin of Product

United States

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